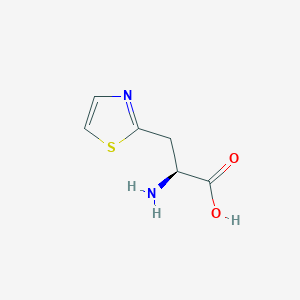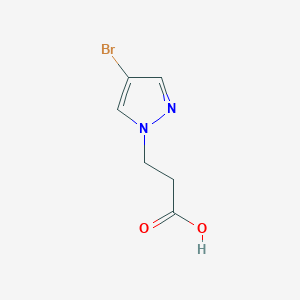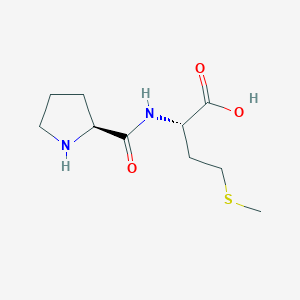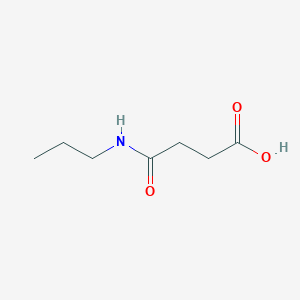
3-(丙基氨基甲酰基)丙酸
描述
3-(propylcarbamoyl)propanoic acid is a chemical compound that can be considered a derivative of propanoic acid where a propylcarbamoyl functional group is attached. While the specific compound is not directly discussed in the provided papers, similar compounds with various substitutions on the propanoic acid backbone are extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of coupling reagents, regioselective hydrolysis, and various other organic synthesis techniques. For instance, the synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was achieved through a two-step process involving the reaction of 3-(ω-bromacetyl)coumarins with amino(thioxo)methylcarbamoylpropanoic acid, followed by amide formation using 1,1'-carbonyldimidazole . Similarly, 3-carbamoyl-α-picolinic acid was prepared using imidase-catalyzed regiospecific hydrolysis in a water-organic solvent two-phase system .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(propylcarbamoyl)propanoic acid is characterized by the presence of various functional groups attached to the propanoic acid backbone. These modifications significantly influence the chemical properties and biological activity of the molecules. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid was determined by X-ray diffraction, revealing a pyrrole ring linked to a propionic acid chain by an amido bond .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the presence of an amido bond or a thiazole ring can lead to specific reactivity patterns, such as the formation of hydrogen bonds in the crystal structure or the potential for further chemical modifications . The synthesis of N,N-disubstituted β-amino acids and their derivatives also indicates the potential for these compounds to undergo various chemical reactions, including the formation of hydrazone fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(propylcarbamoyl)propanoic acid derivatives are determined by their molecular structure. These properties include solubility, stability, and the ability to form specific interactions such as hydrogen bonds. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involved evaluating their metabolic stability and biological evaluation, indicating the importance of these properties in the development of pharmaceutical agents . The regioisomeric purity and molar conversion yield of 3-carbamoyl-α-picolinic acid also highlight the significance of chemical properties in the synthesis and application of these compounds .
科学研究应用
Luminescent Complexes and Biological Studies
3-(Thiazol-2-yl carbamoyl) propanoic acid, a derivative of 3-(propylcarbamoyl)propanoic acid, has been used in the synthesis of luminescent complexes with various metals. These complexes were studied for their antibacterial and antifungal potential, although most showed non-significant activities. One particular complex, Bi-L3, was found to be appreciably luminescent (Kanwal et al., 2020).
Renewable Building Block for Polybenzoxazine
Phloretic acid, a compound related to 3-(propylcarbamoyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is a sustainable alternative to traditional methods and offers potential in a wide range of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Biologically Active Compounds
A method for the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the creation of biologically active compounds, has been developed. This method provides a more efficient route for producing these intermediates, which are crucial in the synthesis of various biologically active substances (Orlinskii, 1996).
Propionic Acid Recovery and Applications
Studies on the recovery and applications of propionic acid, closely related to 3-(propylcarbamoyl)propanoic acid, have shown its importance in various industries. Techniques like reactive extraction have been explored for efficient recovery from fermentation broth, emphasizing its utility in the chemical, pharmaceutical, and food industries (Keshav et al., 2009).
Synthesis of Propionic Acid Derivatives
Research on the synthesis of various propionic acid derivatives, including 3-(2'-tolyl)propanoic acid, highlights the versatility of these compounds. These derivatives have potential applications in pharmaceutical and materials science fields (Cai et al., 2007).
Safety Evaluation in Food Contact Materials
The safety evaluation of substances related to 3-(propylcarbamoyl)propanoic acid, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, has been conducted. These evaluations are crucial for ensuring consumer safety in applications involving food contact materials (Flavourings, 2011).
安全和危害
The safety information for 3-(propylcarbamoyl)propanoic Acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
4-oxo-4-(propylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGTWXWGPWMMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398670 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propylcarbamoyl)propanoic Acid | |
CAS RN |
61283-60-1 | |
| Record name | 3-(propylcarbamoyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propylcarbamoyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




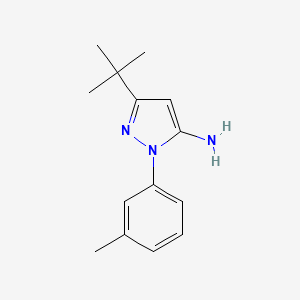
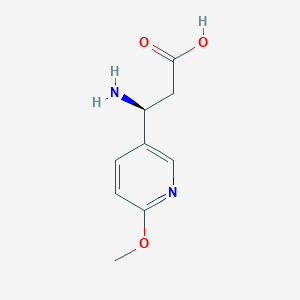
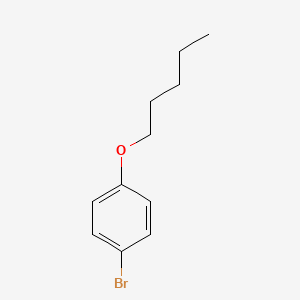
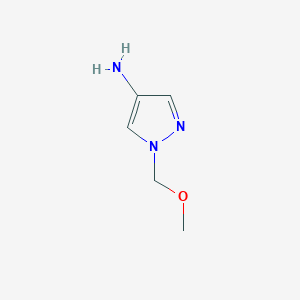
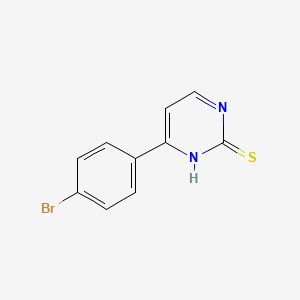
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
